molecular formula C12H15NO4 B2796147 Ethyl [(2-methoxybenzyl)amino](oxo)acetate CAS No. 349119-40-0

Ethyl [(2-methoxybenzyl)amino](oxo)acetate

Cat. No.: B2796147
CAS No.: 349119-40-0
M. Wt: 237.255
InChI Key: SCYDUHLQCLKQST-UHFFFAOYSA-N
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Description

Ethyl (2-methoxybenzyl)aminoacetate is an organic compound with the molecular formula C12H17NO3 It is a derivative of amino acids and esters, characterized by the presence of an ethyl ester group, a methoxybenzyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-methoxybenzyl)aminoacetate typically involves the reaction of 2-methoxybenzylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Ethyl (2-methoxybenzyl)aminoacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methoxybenzyl)aminoacetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or isocyanates in the presence of a base.

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of ethyl [(2-methoxybenzyl)amino]ethanol.

    Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

Ethyl (2-methoxybenzyl)aminoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2-methoxybenzyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, while the ester group can undergo hydrolysis to release active metabolites. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Ethyl (2-methoxybenzyl)aminoacetate can be compared with similar compounds such as:

    Ethyl [(4-methoxybenzyl)amino]acetate: Similar structure but with the methoxy group in the para position, which can affect its reactivity and binding properties.

    Ethyl [(2-methylbenzyl)amino]acetate: Contains a methyl group instead of a methoxy group, leading to different chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(2-methoxyphenyl)methylamino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)11(14)13-8-9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYDUHLQCLKQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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